4-(2-Fluoropropan-2-yl)pyridin-2-amine
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Overview
Description
4-(2-Fluoropropan-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C8H11FN2 and a molecular weight of 154.18 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 4-(2-Fluoropropan-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2-fluoropropane under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-(2-Fluoropropan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-Fluoropropan-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluoropropan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(2-Fluoropropan-2-yl)pyridin-2-amine can be compared with other similar compounds, such as:
2-Aminopyridine: A precursor in the synthesis of this compound.
4-Amino-2-(trifluoromethyl)pyridine: Another pyridine derivative with different substituents and properties.
The uniqueness of this compound lies in its specific fluorinated structure, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11FN2 |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
4-(2-fluoropropan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C8H11FN2/c1-8(2,9)6-3-4-11-7(10)5-6/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
QGHUSXSLFCYNBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1)N)F |
Origin of Product |
United States |
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